![molecular formula C32H21NO5 B14267954 8-Methoxy-8'-nitro-3-phenyl-2,2'-spirobi[naphtho[2,3-b]pyran] CAS No. 141110-65-8](/img/structure/B14267954.png)
8-Methoxy-8'-nitro-3-phenyl-2,2'-spirobi[naphtho[2,3-b]pyran]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-8’-nitro-3-phenyl-2,2’-spirobi[naphtho[2,3-b]pyran] is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system. The presence of methoxy, nitro, and phenyl groups in its structure contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-8’-nitro-3-phenyl-2,2’-spirobi[naphtho[2,3-b]pyran] typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphtho[2,3-b]pyran Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the naphtho[2,3-b]pyran core.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Nitration: The nitro group is introduced through nitration reactions using nitric acid or other nitrating agents.
Spirocyclization: The final step involves the formation of the spiro linkage, which can be achieved through various cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-8’-nitro-3-phenyl-2,2’-spirobi[naphtho[2,3-b]pyran] undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The nitro and methoxy groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
8-Methoxy-8’-nitro-3-phenyl-2,2’-spirobi[naphtho[2,3-b]pyran] has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 8-Methoxy-8’-nitro-3-phenyl-2,2’-spirobi[naphtho[2,3-b]pyran] involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methoxy and phenyl groups contribute to the compound’s binding affinity and specificity towards its targets. The spiro linkage provides structural rigidity, enhancing its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
8-Methoxy-3-nitro-2H-chromene: Shares the methoxy and nitro groups but differs in the core structure.
5-Methoxy-8,8-dimethyl-2-phenyl-4H,8H-pyrano[2,3-h]chromen-4-one: Similar functional groups but different core and spiro linkage.
8-Methoxy-3-phenyl-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole: Contains methoxy and phenyl groups but differs in the overall structure.
Uniqueness
8-Methoxy-8’-nitro-3-phenyl-2,2’-spirobi[naphtho[2,3-b]pyran] is unique due to its spiro-connected bicyclic system, which imparts distinct chemical and physical properties. The combination of methoxy, nitro, and phenyl groups in a spiro structure is relatively rare, making this compound valuable for various applications.
Properties
CAS No. |
141110-65-8 |
|---|---|
Molecular Formula |
C32H21NO5 |
Molecular Weight |
499.5 g/mol |
IUPAC Name |
8'-methoxy-8-nitro-3'-phenyl-2,2'-spirobi[benzo[g]chromene] |
InChI |
InChI=1S/C32H21NO5/c1-36-28-10-8-22-14-26-17-29(20-5-3-2-4-6-20)32(38-31(26)19-25(22)16-28)12-11-23-13-21-7-9-27(33(34)35)15-24(21)18-30(23)37-32/h2-19H,1H3 |
InChI Key |
NRAOKRCXZGXMML-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC3=C(C=C2C=C1)C=C(C4(O3)C=CC5=C(O4)C=C6C=C(C=CC6=C5)[N+](=O)[O-])C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[2,5-Bis(dodecyloxy)-1,4-phenylene]dithiophene](/img/structure/B14267876.png)
![2-[(3-Chloropropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14267880.png)
![[(1-Iodohex-1-en-1-yl)selanyl]benzene](/img/structure/B14267883.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-[(4-aminophenyl)thio]ethyl]-](/img/structure/B14267885.png)
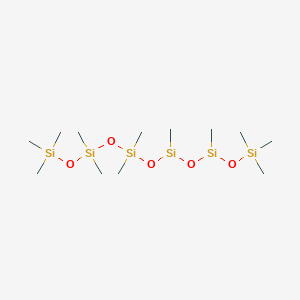
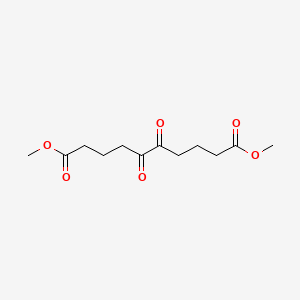
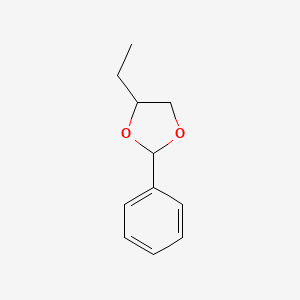
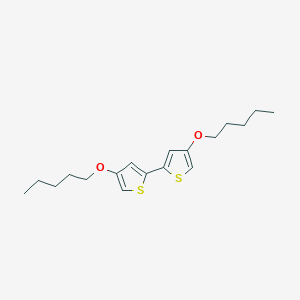
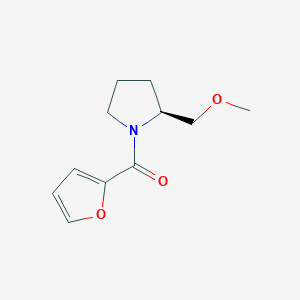
![2-Chloro-N-[(prop-2-en-1-yl)carbamothioyl]benzene-1-sulfonamide](/img/structure/B14267927.png)
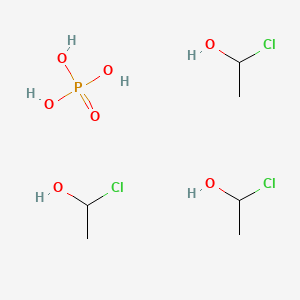
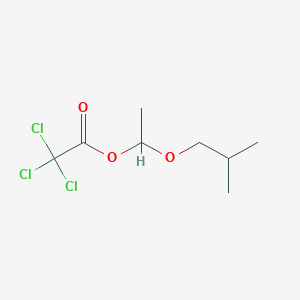
![Chloro[(pent-4-en-1-yl)oxy]di(propan-2-yl)silane](/img/structure/B14267942.png)

